2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
描述
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-7-8-17(12-16(15)13-23)22-20(24)14-27-19-6-4-3-5-18(19)21/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGRBGYFWOTKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
It has been suggested that the compound may exert its effects through interactions with various receptors or proteins within the body.
Biochemical Pathways
The compound may affect various biochemical pathways within the body. The specific pathways and their downstream effects are currently unknown.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating potential effects on neuronal function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. Specific details about how these factors influence the compound’s action are currently unknown.
相似化合物的比较
Key Observations :
- The n-butyl group (30) confers higher yield (82%) and lower melting point (75°C) compared to polar substituents (31, 32), suggesting improved synthetic efficiency and crystallinity trade-offs.
Tetrahydroisoquinoline-Based Analogs ()
- N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide (): Lacks the fluorophenoxy group but shares the tetrahydroisoquinoline-sulfonamide motif.
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (): Structural isomer with a 4-fluorophenyl (vs. 2-fluorophenoxy) and acetyl (vs. propylsulfonyl) group. The para-fluorine position may alter electronic effects, while the acetyl group is less electron-withdrawing than sulfonyl .
Pharmacologically Relevant Analog: Goxalapladib ()
Goxalapladib, a naphthyridine-containing acetamide, shares fluorophenyl and trifluoromethyl motifs. Its larger structure (MW 718.80) and piperidine/methoxyethyl groups suggest enhanced binding to complex targets (e.g., atherosclerosis-related proteins). Compared to the target compound, Goxalapladib’s extended conjugation and multiple fluorine atoms likely improve potency but increase synthetic complexity .
Agrochemical Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro-substituents and bulky aromatic groups. These structural differences reflect optimization for herbicidal activity (e.g., lipid membrane disruption) rather than the target compound’s likely CNS or metabolic targeting .
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Functional group introduction : Coupling the fluorophenoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (60–80°C, DMF solvent) .
- Sulfonylation : Reacting the tetrahydroisoquinoline core with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetamide moiety .
- Optimization : Monitor intermediates via TLC and HPLC (>95% purity threshold). Adjust solvent polarity (e.g., switch from THF to acetonitrile) and catalyst loading (e.g., 10–20 mol% Pd for coupling steps) to improve yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) and sulfonyl groups (δ 3.1–3.5 ppm for SO-CH) .
- HPLC-MS : Confirm molecular weight (calc. ~460 g/mol) and purity (>95%) using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and sulfonyl S=O peaks (~1350 cm) .
Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize neurological targets (e.g., dopaminergic or serotonergic receptors) based on structural analogs .
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (IC determination) using HEK293 cells expressing human D/5-HT receptors .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (e.g., 10 µM initial concentration, 1 h incubation) .
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC/IC values .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound under conflicting yield/purity requirements?
- Methodological Answer :
- Factors : Temperature (X), solvent polarity (X), catalyst loading (X).
- Response Variables : Yield (Y), purity (Y).
- Central Composite Design : Run 15–20 experiments to model interactions. For example:
| Experiment | X (°C) | X (Solvent) | X (mol%) | Y (%) | Y (%) |
|---|---|---|---|---|---|
| 1 | 60 | DMF | 10 | 62 | 92 |
| 2 | 80 | Acetonitrile | 20 | 78 | 88 |
- Optimization : Response surface methodology identifies a compromise (e.g., 70°C, 15 mol% catalyst, THF solvent) balancing yield (75%) and purity (90%) .
Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties and guide in vivo studies?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS = -4.2), and blood-brain barrier penetration (high likelihood due to sulfonyl group) .
- Docking Simulations : AutoDock Vina models interactions with D receptors (binding energy ≤ -8.0 kcal/mol suggests strong affinity) .
- Metabolism Prediction : CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation of tetrahydroisoquinoline) via StarDrop .
Q. How can contradictory data on the compound’s mechanism of action (e.g., receptor vs. enzyme targets) be resolved?
- Methodological Answer :
- Orthogonal Assays :
- Knockout Models : CRISPR-Cas9-generated receptor-deficient cell lines to isolate off-target effects .
- Thermal Shift Assays : Detect direct binding to enzymes by monitoring protein melting temperature shifts (ΔT > 2°C indicates interaction) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK for kinase activity) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C packed beds) reduce racemization risks .
- Crystallization Control : Use chiral additives (e.g., L-proline) during recrystallization to enforce enantiomeric excess (>98% ee) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and intermediates in real time .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
